molecular formula C59H102O6 B1241273 TG(18:0/18:2(9Z,12Z)/20:4(5Z,8Z,11Z,14Z))[iso6]

TG(18:0/18:2(9Z,12Z)/20:4(5Z,8Z,11Z,14Z))[iso6]

Cat. No. B1241273
M. Wt: 907.4 g/mol
InChI Key: CKEOSPBKHRUVTN-CTKOWQHDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TG(18:0/18:2(9Z,12Z)/20:4(5Z,8Z,11Z,14Z))[iso6] is a triglyceride.

Scientific Research Applications

1. NMR Spectroscopic Analysis

A study by Jie and Lam (1995) in "Chemistry and Physics of Lipids" utilized 13C-NMR spectroscopy to examine the properties of triacylglycerols (TGs) containing polyunsaturated fatty acids, including TG(18:0/18:2(9Z,12Z)/20:4(5Z,8Z,11Z,14Z))[iso6]. This method confirmed the position and geometry of unsaturated centers in the acyl chains, offering insights into the structural analysis of such complex lipids (Jie & Lam, 1995).

2. Triacylglycerols in Disease Context

Guan et al. (2017) explored the link between high levels of TGs and diseases like cardiovascular and liver diseases in "Talanta." Their research involved the comprehensive analysis of individual TGs, including TG(18:0/18:2(9Z,12Z)/20:4(5Z,8Z,11Z,14Z))[iso6], in different human tissues. This study contributes to understanding TG functions in these diseases and provides a systematic approach to TG analysis (Guan et al., 2017).

3. Lipogenesis in Adipose Tissue

Roberts et al. (2009) in "Diabetologia" investigated the roles of fatty acid ratios in adipose tissue TGs, which include TG(18:0/18:2(9Z,12Z)/20:4(5Z,8Z,11Z,14Z))[iso6], in relation to adipocyte size and insulin sensitivity. This study provides insights into the physiological mechanisms where de novo lipogenesis is downregulated in expanded adipocytes, highlighting the complex interactions between lipid metabolism and insulin sensitivity (Roberts et al., 2009).

properties

Product Name

TG(18:0/18:2(9Z,12Z)/20:4(5Z,8Z,11Z,14Z))[iso6]

Molecular Formula

C59H102O6

Molecular Weight

907.4 g/mol

IUPAC Name

[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C59H102O6/c1-4-7-10-13-16-19-22-25-28-29-32-34-37-40-43-46-49-52-58(61)64-55-56(65-59(62)53-50-47-44-41-38-35-31-27-24-21-18-15-12-9-6-3)54-63-57(60)51-48-45-42-39-36-33-30-26-23-20-17-14-11-8-5-2/h16,18-19,21,25,27-28,31-32,34,40,43,56H,4-15,17,20,22-24,26,29-30,33,35-39,41-42,44-55H2,1-3H3/b19-16-,21-18-,28-25-,31-27-,34-32-,43-40-/t56-/m1/s1

InChI Key

CKEOSPBKHRUVTN-CTKOWQHDSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
TG(18:0/18:2(9Z,12Z)/20:4(5Z,8Z,11Z,14Z))[iso6]
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
TG(18:0/18:2(9Z,12Z)/20:4(5Z,8Z,11Z,14Z))[iso6]
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
TG(18:0/18:2(9Z,12Z)/20:4(5Z,8Z,11Z,14Z))[iso6]
Reactant of Route 4
Reactant of Route 4
TG(18:0/18:2(9Z,12Z)/20:4(5Z,8Z,11Z,14Z))[iso6]
Reactant of Route 5
Reactant of Route 5
TG(18:0/18:2(9Z,12Z)/20:4(5Z,8Z,11Z,14Z))[iso6]
Reactant of Route 6
Reactant of Route 6
TG(18:0/18:2(9Z,12Z)/20:4(5Z,8Z,11Z,14Z))[iso6]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.